molecular formula C17H14Cl2F3NO2 B4615070 4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide

4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B4615070
M. Wt: 392.2 g/mol
InChI Key: HUXLNANCFNJTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is a useful research compound. Its molecular formula is C17H14Cl2F3NO2 and its molecular weight is 392.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0353686 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide serves as a precursor in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, demonstrating its utility in the creation of diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science. This synthesis involves reactions with various reagents to yield compounds with branched structures, indicating the compound's versatility in chemical synthesis (Hussein, Harb, & Mousa, 2008).

Dioxin Impurity Analysis

The compound is related to the study of dioxin and dioxin-like PCB impurities in agrochemical formulations, underscoring the importance of monitoring and understanding the environmental impact and safety of chemical agents used in agriculture. Such studies are crucial for assessing the potential health risks associated with the use of pesticides and herbicides containing chlorophenoxies (Masunaga, Takasuga, & Nakanishi, 2001).

Enzymatic Inhibition Studies

Research into the molecular basis of triclosan activity, which shares structural similarities with this compound, suggests potential avenues for studying the inhibitory effects of similar compounds on bacterial enzymes. This is particularly relevant for developing antibacterial agents and understanding resistance mechanisms, providing insights into the design of new therapeutics (Levy et al., 1999).

Environmental Degradation Studies

Studies on the degradation mechanism of dioxins, related to the environmental behavior of chlorophenoxy compounds, highlight the importance of understanding the fate of chemical agents in the environment. This knowledge can inform the development of strategies for mitigating the environmental impact of these substances, ensuring safer use and disposal practices (Nomura, Nakai, & Hosomi, 2005).

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3NO2/c18-12-6-7-15(14(19)10-12)25-8-2-5-16(24)23-13-4-1-3-11(9-13)17(20,21)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXLNANCFNJTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.